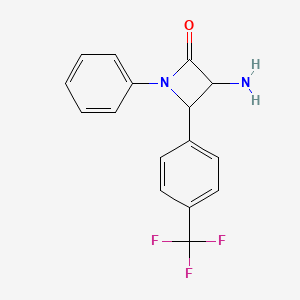
7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deacetoxytaxinine B is a taxane diterpenoid compound isolated from the stem bark of Taxus chinensis . It belongs to the family of Taxol compounds, which are known for their significant pharmacological activities, particularly in cancer treatment . The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
Vorbereitungsmethoden
The preparation of 2-Deacetoxytaxinine B involves a multi-step synthetic route starting from paclitaxel. The synthesis includes a series of chemical reactions and substitution reactions . The industrial production methods are complex and typically involve the extraction of the compound from natural sources such as the Taxus chinensis plant .
Analyse Chemischer Reaktionen
2-Deacetoxytaxinine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified taxane derivatives with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other taxane derivatives . In biology and medicine, it has shown significant antiplatelet activity and is being studied for its potential use in cancer treatment . In the industry, it is used in the development of new pharmacological agents and as a reference compound in various analytical techniques .
Wirkmechanismus
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with molecular targets and pathways related to platelet aggregation. It acts as a potent antiplatelet agent by inhibiting the aggregation of platelets induced by various agonists . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Vergleich Mit ähnlichen Verbindungen
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include taxinine, taxinine A, taxinine B, taxacin, taxchinin B, and taxol . These compounds share a similar core structure but differ in their side chains and functional groups, which result in varying pharmacological properties . 2-Deacetoxytaxinine B stands out for its potent antiplatelet activity and potential use in cancer treatment .
Eigenschaften
Molekularformel |
C35H42O9 |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
[(8S)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/t25?,26?,28?,29?,32?,33?,35-/m0/s1 |
InChI-Schlüssel |
OBBKIKZFVSBXJQ-YABRBQLYSA-N |
Isomerische SMILES |
CC1=C2C(C([C@]3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)


![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)




![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)

